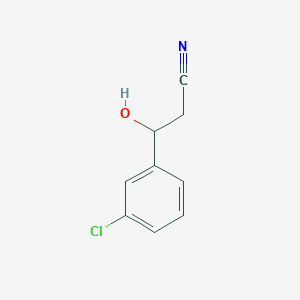

3-(3-Chlorophenyl)-3-hydroxypropanenitrile

Description

A Versatile Building Block in Organic Synthesis

Cyanohydrins, in general, are highly valued in organic synthesis due to the synthetic versatility of the nitrile and hydroxyl functional groups. These groups can be transformed into a wide array of other functionalities, making cyanohydrins crucial intermediates in the synthesis of more complex molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The hydroxyl group can be oxidized, protected, or replaced.

This versatility extends to 3-(3-Chlorophenyl)-3-hydroxypropanenitrile, positioning it as a potential precursor for various valuable compounds. The general synthetic utility of cyanohydrins is well-established, and these transformations are fundamental in the construction of diverse molecular architectures.

Interactive Data Table: Potential Synthetic Transformations of this compound

| Functional Group Transformation | Resulting Compound Class | Potential Application |

| Hydrolysis of the nitrile group | α-Hydroxy-β-arylpropanoic acids | Precursors to pharmaceuticals and fine chemicals |

| Reduction of the nitrile group | β-Amino-α-arylpropanols | Building blocks for chiral ligands and bioactive molecules |

| Oxidation of the hydroxyl group | β-Aryl-α-ketonitriles | Intermediates in heterocyclic synthesis |

Relevance in Chemical Biology

In the realm of chemical biology, the interest in compounds like this compound stems from the biological significance of the nitrile moiety and the potential for creating molecules with specific biological activities. The nitrile group can act as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. It is found in numerous approved pharmaceuticals where it can participate in hydrogen bonding and other interactions with biological targets. nih.gov

The presence of a chlorophenyl group is also a common feature in medicinal chemistry. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, the synthesis and study of chlorinated cyanohydrins like this compound are driven by the quest for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIUDSWBBPLJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84466-42-2 | |

| Record name | 3-(3-chlorophenyl)-3-hydroxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 3 Chlorophenyl 3 Hydroxypropanenitrile

Retrosynthetic Analysis of 3-(3-Chlorophenyl)-3-hydroxypropanenitrile

A primary retrosynthetic disconnection for this compound involves the carbon-carbon bond between the stereocenter and the cyano group. This bond cleavage leads to two key synthons: a hydroxy-substituted electrophile derived from 3-chlorobenzaldehyde (B42229) and a nucleophilic cyanide equivalent. This approach simplifies the target molecule into readily available starting materials.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection: The bond between the carbon atom bearing the hydroxyl group and the adjacent methylene (B1212753) group of the nitrile.

Synthons: This disconnection suggests a 3-chlorobenzaldehyde molecule as the electrophilic component and an acetonitrile (B52724) anion (⁻CH₂CN) as the nucleophilic component.

Starting Materials: The practical starting materials would therefore be 3-chlorobenzaldehyde and a suitable source of the acetonitrile anion, such as acetonitrile under basic conditions.

This analysis forms the basis for the exploration of various synthetic pathways.

Exploration of Traditional and Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several synthetic strategies can be employed to construct this compound. These methods range from one-pot multicomponent reactions to modern cyanide-free approaches, each offering distinct advantages.

One-Pot and Multicomponent Reactions for this compound Synthesis

One-pot reactions, which involve the sequential addition of reagents in a single reaction vessel, offer an efficient route to this compound. A common approach involves the reaction of 3-chlorobenzaldehyde with a cyanide source.

A representative one-pot synthesis could involve the following steps:

Aldol-type condensation: 3-chlorobenzaldehyde is reacted with acetonitrile in the presence of a strong base, such as potassium tert-butoxide (KOtBu). This generates an in-situ enolate of acetonitrile which then attacks the carbonyl group of the aldehyde.

Work-up: The reaction is quenched with a proton source to yield the desired this compound.

The use of multicomponent reactions, where three or more reactants combine in a single step, can also be envisioned for the synthesis of derivatives of the target molecule.

Cyanide-Free Approaches in the Synthesis of this compound

Given the high toxicity of cyanide reagents, cyanide-free synthetic routes are of significant interest. One such approach involves the ring-opening of an epoxide precursor.

A potential cyanide-free pathway for the synthesis of this compound is as follows:

Epoxidation: 3-chlorostyrene (B1584043) is first converted to 3-chloro-styrene oxide.

Ring-opening: The resulting epoxide is then subjected to ring-opening with a cyanide-free nitrile source. For instance, acetone (B3395972) cyanohydrin can be used as a safer alternative to hydrogen cyanide. researchgate.net This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.

Another cyanide-free method involves the dehydration of an aldoxime precursor. This involves the initial formation of an aldoxime from 3-chlorobenzaldehyde and hydroxylamine, followed by dehydration to the nitrile. However, this method is more suitable for the synthesis of α,β-unsaturated nitriles and may require modification for the synthesis of β-hydroxy nitriles. The use of p-tosylmethyl isocyanide (TosMIC) represents another cyanide-free method for nitrile synthesis, although its direct application to β-hydroxy nitriles may be challenging. rsc.org

Asymmetric Synthesis of Chiral Isomers of this compound

The central carbon atom bearing the hydroxyl and chlorophenyl groups in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure forms, such as (S)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile, requires asymmetric synthetic strategies.

Enantioselective Catalysis in the Production of (S)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile

Enantioselective catalysis offers a direct and efficient method for the synthesis of specific stereoisomers. Biocatalysis, in particular, has shown great promise in the asymmetric synthesis of β-hydroxy nitriles.

Enzymatic Reduction:

A prominent strategy involves the enantioselective reduction of a β-ketonitrile precursor, 3-(3-chlorophenyl)-3-oxopropanenitrile. This reduction can be achieved with high enantioselectivity using carbonyl reductases. For instance, a rationally engineered alcohol dehydrogenase from Paraburkholderia hospita has been successfully used for the reduction of similar β-substituted-β-ketonitriles at high substrate concentrations, yielding the corresponding (S)-alcohols with high enantiomeric excess (ee) and yield. researchgate.net

Enzymatic Hydrocyanation:

Another biocatalytic approach involves the use of hydroxynitrile lyases (HNLs). These enzymes can catalyze the stereoselective addition of cyanide to aldehydes. While typically used for the synthesis of α-hydroxy nitriles (cyanohydrins), engineered HNLs or related enzymes could potentially be developed for the synthesis of β-hydroxy nitriles.

The table below summarizes the key aspects of enantioselective catalysis for the synthesis of (S)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile.

| Catalytic Method | Precursor | Enzyme/Catalyst Type | Key Advantages |

|---|---|---|---|

| Enzymatic Reduction | 3-(3-chlorophenyl)-3-oxopropanenitrile | Carbonyl Reductase (e.g., engineered PhADH) | High enantioselectivity (>98% ee), high yield, and scalability. |

| Enzymatic Hydrocyanation | 3-chlorobenzaldehyde and a cyanide source | Hydroxynitrile Lyase (HNL) (potential) | Direct formation of the chiral center from the aldehyde. |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction.

A potential chiral auxiliary-mediated synthesis of (S)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile could be based on an asymmetric aldol (B89426) reaction using an Evans oxazolidinone auxiliary. wikipedia.org

The proposed synthetic sequence is as follows:

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with acetyl chloride to form the corresponding N-acetyl imide.

Enolate Formation: The N-acetyl imide is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate.

Aldol Addition: The chiral enolate is then reacted with 3-chlorobenzaldehyde. The bulky substituents on the chiral auxiliary direct the approach of the aldehyde, leading to a diastereoselective aldol addition.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product, for example, by hydrolysis, to yield the enantiomerically enriched this compound.

This method allows for predictable and high levels of stereocontrol, and the chiral auxiliary can often be recovered and reused.

An exploration of the synthetic pathways leading to this compound reveals a focus on optimizing classical chemical methods and embracing modern, sustainable practices. Due to the limited specific research on this particular molecule, the following sections draw upon established principles and findings from the synthesis of structurally analogous aromatic cyanohydrins and related compounds. The primary route considered is the base-catalyzed addition of an acetonitrile anion to 3-chlorobenzaldehyde.

Chemical Reactivity and Transformation Studies of 3 3 Chlorophenyl 3 Hydroxypropanenitrile

Nucleophilic and Electrophilic Reactivity of the Nitrile Group in 3-(3-Chlorophenyl)-3-hydroxypropanenitrile

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo both nucleophilic and electrophilic attacks, leading to a diverse array of products.

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield 3-(3-chlorophenyl)-3-hydroxypropanoic acid. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the nitrile carbon, also forming an amide intermediate that is subsequently hydrolyzed to the carboxylate salt. Acidification of the salt then furnishes the carboxylic acid.

The nitrile group can also be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding 3-amino-1-(3-chlorophenyl)propan-1-ol (B1376712) upon aqueous workup.

Furthermore, the electrophilic carbon of the nitrile group can react with organometallic nucleophiles such as Grignard reagents . This reaction provides a route to ketones. For instance, the reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would initially form an imine intermediate. Subsequent hydrolysis of the imine would then yield the corresponding ketone, 1-(3-chlorophenyl)-1-hydroxybutan-3-one.

| Reaction of Nitrile Group | Reagents and Conditions | Product |

| Acid Hydrolysis | H₃O⁺, heat | 3-(3-Chlorophenyl)-3-hydroxypropanoic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-(3-Chlorophenyl)-3-hydroxypropanoic acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | 3-Amino-1-(3-chlorophenyl)propan-1-ol |

| Reaction with Grignard Reagent | 1. RMgX, ether; 2. H₃O⁺ | 1-(3-Chlorophenyl)-1-hydroxy-3-alkanone |

Reactions Involving the Hydroxyl Group of this compound

The secondary hydroxyl (-OH) group in this compound is another key site for chemical modification, allowing for derivatization, oxidation, and reduction.

Derivatization via Esterification and Etherification

The hydroxyl group can be readily converted into an ester through esterification . A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. For example, reaction with acetic acid would yield 3-acetoxy-3-(3-chlorophenyl)propanenitrile. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used in the presence of a base (e.g., pyridine (B92270) or triethylamine) to achieve the same transformation, often under milder conditions.

Etherification of the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide. The resulting alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether. For instance, treatment with sodium hydride followed by methyl iodide would produce 3-methoxy-3-(3-chlorophenyl)propanenitrile.

Oxidation and Reduction Pathways

Oxidation of the secondary hydroxyl group in this compound would lead to the formation of a ketone. A variety of oxidizing agents can be employed for this purpose. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are often preferred to avoid over-oxidation or side reactions. The product of this oxidation would be 3-cyano-1-(3-chlorophenyl)propan-1-one.

While the hydroxyl group is already in a reduced state, the term reduction in this context could refer to the deoxygenation of the alcohol. This is a more challenging transformation and typically requires multi-step procedures, such as conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride.

| Reaction of Hydroxyl Group | Reagents and Conditions | Product |

| Fischer Esterification | R'COOH, H⁺, heat | 3-Alkanoyloxy-3-(3-chlorophenyl)propanenitrile |

| Acylation | R'COCl, pyridine | 3-Alkanoyloxy-3-(3-chlorophenyl)propanenitrile |

| Williamson Ether Synthesis | 1. NaH; 2. R'X | 3-Alkoxy-3-(3-chlorophenyl)propanenitrile |

| Oxidation | PCC or Swern oxidation | 3-Cyano-1-(3-chlorophenyl)propan-1-one |

Aromatic Substitutions and Functionalizations on the Chlorophenyl Moiety of this compound

The chlorophenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. The directing effects of the existing substituents, the chloro group and the 3-hydroxypropanenitrile side chain, will govern the position of the incoming electrophile.

The chlorine atom is an ortho-, para-directing group, yet it is deactivating due to its inductive electron-withdrawing effect. The 3-hydroxypropanenitrile substituent, being an alkyl chain attached to the ring, is generally considered an activating ortho-, para-directing group. The interplay of these directing effects will influence the regioselectivity of the substitution.

Typical electrophilic aromatic substitution reactions include:

Nitration : Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring.

Halogenation : Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would introduce another halogen atom.

Friedel-Crafts Alkylation : This reaction, using an alkyl halide and a Lewis acid like aluminum chloride, would add an alkyl group to the ring.

Friedel-Crafts Acylation : Employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst would introduce an acyl group.

The precise location of substitution will depend on the specific reaction conditions and the relative strengths of the directing effects of the existing substituents.

Stereochemical Transformations and Deracemization Strategies

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a racemic mixture of two enantiomers. The separation of these enantiomers or the stereoselective synthesis of one enantiomer is often crucial, particularly in pharmaceutical applications.

Deracemization , the conversion of a racemate into a single enantiomer, can be achieved through various strategies. One promising approach is kinetic resolution , where one enantiomer reacts faster than the other with a chiral reagent or catalyst. Lipases are enzymes that have shown great potential in the kinetic resolution of similar cyanohydrins. For example, in a process called transesterification, a lipase (B570770) could selectively acylate one enantiomer of this compound, allowing for the separation of the acylated enantiomer from the unreacted one. A study on the closely related 3-hydroxy-3-phenylpropanonitrile demonstrated successful kinetic resolution using lipase from Pseudomonas fluorescens through transesterification. This suggests that a similar enzymatic approach could be effective for the deracemization of this compound.

Other deracemization strategies could involve the formation of diastereomeric salts by reacting the racemic alcohol with a chiral acid, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure alcohol.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 3 Chlorophenyl 3 Hydroxypropanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of protons and carbons in unique chemical environments. For 3-(3-Chlorophenyl)-3-hydroxypropanenitrile, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the ethyl cyanide chain. Similarly, the ¹³C NMR spectrum would reveal signals for the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the nitrile carbon.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methine proton (CH-OH) and the adjacent methylene protons (-CH₂-CN). It would also reveal the coupling network among the protons on the 3-chlorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to. sdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the signal for the methine proton would correlate with the signal for the carbon atom of the C-OH group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is invaluable for connecting different fragments of the molecule. For example, the methylene protons could show correlations to the nitrile carbon and the methine carbon. The methine proton would be expected to show correlations to the carbons of the aromatic ring, confirming the connection point of the hydroxypropanenitrile chain to the phenyl ring.

| Expected ¹H NMR Resonances | Expected ¹³C NMR Resonances |

| Aromatic Protons (multiplets) | Aromatic Carbons |

| Methine Proton (CH-OH, triplet/dd) | Methine Carbon (C-OH) |

| Methylene Protons (-CH₂-CN, doublet) | Methylene Carbon (-CH₂-CN) |

| Hydroxyl Proton (-OH, singlet, broad) | Nitrile Carbon (-CN) |

While standard NMR techniques elucidate the connectivity of a molecule, determining its three-dimensional structure, or stereochemistry, can be more complex. NMR anisotropy effects, which arise from the non-uniform magnetic environment created by certain functional groups, can provide clues about the spatial arrangement of atoms. nih.gov The magnetic anisotropy of the 3-chlorophenyl ring can influence the chemical shifts of nearby protons. By analyzing these subtle shifts, often in combination with computational modeling, it may be possible to infer the preferred conformation of the molecule in solution. However, for a relatively small and flexible molecule like this compound, more advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy would typically be more direct for determining through-space proximity of protons and thus, stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The molecular formula of this compound is C₉H₈ClNO. uni.lu HRMS can distinguish this formula from other possible formulas with the same nominal mass. The predicted monoisotopic mass is 181.02943 Da. uni.lu An experimental HRMS measurement confirming this mass would provide strong evidence for the proposed elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.03671 |

| [M+Na]⁺ | 204.01865 |

| [M-H]⁻ | 180.02215 |

| [M+NH₄]⁺ | 199.06325 |

| [M+K]⁺ | 219.99259 |

Data sourced from PubChem uni.lu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. nih.govunito.it For this compound, fragmentation would likely be initiated by the loss of small, stable molecules. Common fragmentation pathways could include:

Loss of water (H₂O): The hydroxyl group can be easily eliminated, leading to a fragment ion with an m/z corresponding to [M+H-H₂O]⁺. nih.gov

Loss of the nitrile group or hydrogen cyanide (HCN): Cleavage of the side chain could result in the loss of the nitrile functionality.

Cleavage of the C-C bond between the aromatic ring and the side chain: This would generate fragments corresponding to the chlorophenyl cation and the hydroxypropanenitrile radical cation.

Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule. koreascience.kr

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a fingerprint of the functional groups present in a molecule.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to its vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile (a sharp, medium intensity band around 2240-2260 cm⁻¹), the C-H stretches of the aromatic ring and the aliphatic chain (around 2850-3100 cm⁻¹), and C-Cl stretch (typically in the 600-800 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. energy.gov It is complementary to FTIR and is particularly useful for symmetric, non-polar bonds. The C≡N stretch would also be visible in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (alcohol) | ~3300-3500 (broad) | Weak |

| C-H (aromatic) | ~3000-3100 | Strong |

| C-H (aliphatic) | ~2850-2960 | Medium |

| C≡N (nitrile) | ~2240-2260 (sharp) | Strong |

| C=C (aromatic) | ~1450-1600 | Strong |

| C-O (alcohol) | ~1050-1260 | Medium |

| C-Cl | ~600-800 | Medium |

Electronic Circular Dichroism (ECD) for Chiral Isomer Characterization

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to investigate chiral molecules. units.it It measures the differential absorption of left and right circularly polarized light by a sample, providing crucial information about the absolute configuration of its stereocenters. nih.gov For this compound, which possesses a single chiral center at the carbon atom bearing the hydroxyl group, ECD would be the definitive method to distinguish between its (R) and (S) enantiomers.

The principle relies on the fact that enantiomers, while having identical physical properties in an achiral environment, interact differently with polarized light. units.it The resulting ECD spectrum is a plot of this differential absorption (Δε) versus wavelength. The two enantiomers of this compound are expected to produce mirror-image ECD spectra. For instance, if the (R)-enantiomer exhibits a positive Cotton effect (a peak in the positive Δε region) at a certain wavelength, the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

In a practical application, the absolute configuration would be assigned by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.gov Quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ECD spectra for both the (R) and (S) configurations. researchgate.net By matching the experimental spectrum to one of the calculated spectra, the absolute configuration of the synthesized or isolated enantiomer can be unambiguously determined.

Hypothetical ECD Data:

The table below is an illustrative example of the kind of data that would be generated from a TD-DFT calculation for the enantiomers of this compound. It shows the predicted wavelengths (λ) of maximum absorption and the corresponding rotatory strengths (R), which determine the sign and intensity of the Cotton effects.

| Enantiomer | Calculated Transition (λ, nm) | Rotatory Strength (R, 10-40 cgs) | Associated Chromophore |

|---|---|---|---|

| (R)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile | 265 | -15.2 | π → π* (Chlorophenyl) |

| (R)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile | 220 | +25.8 | π → π* (Chlorophenyl) |

| (S)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile | 265 | +15.2 | π → π* (Chlorophenyl) |

| (S)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile | 220 | -25.8 | π → π* (Chlorophenyl) |

Note: The data presented in this table is hypothetical and serves to illustrate the expected results from an ECD analysis. It is not based on published experimental findings.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is an analytical technique that provides the most precise information about the three-dimensional arrangement of atoms within a crystalline solid. excillum.comnumberanalytics.com By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated, from which an electron density map and, ultimately, a complete molecular structure can be derived. creativebiomart.net

For this compound, an X-ray crystallographic study would yield a wealth of structural information, including:

Absolute Configuration: For a non-centrosymmetric space group, the analysis can determine the absolute configuration of the chiral center, providing an independent confirmation of results from ECD spectroscopy.

Molecular Conformation: It would reveal the preferred conformation of the molecule in the solid state, including the precise torsion angles between the chlorophenyl ring, the hydroxyl group, and the nitrile group.

Bond Lengths and Angles: The exact lengths of all chemical bonds and the angles between them would be determined with very high precision.

Intermolecular Interactions: The study would elucidate how the molecules pack together in the crystal lattice. This includes identifying and characterizing intermolecular forces such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrile nitrogen or hydroxyl oxygen of another), C-H···π interactions, and other van der Waals forces that stabilize the crystal structure. nih.gov

Hypothetical Crystallographic Data:

The following tables represent the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₈ClNO |

| Formula weight | 181.62 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 923.4 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.305 g/cm³ |

| Bond/Angle | Value (Å or °) |

|---|---|

| C(phenyl)-Cl | 1.74 |

| C(chiral)-O | 1.42 |

| C-C(nitrile) | 1.47 |

| C≡N | 1.14 |

| O-C(chiral)-C(phenyl) | 109.5 |

| C(chiral)-C-C(nitrile) | 111.2 |

Note: The crystallographic data presented in these tables is hypothetical, for illustrative purposes only, and does not represent experimentally determined values for this compound.

Computational Chemistry and Theoretical Investigations of 3 3 Chlorophenyl 3 Hydroxypropanenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-(3-Chlorophenyl)-3-hydroxypropanenitrile. These methods, operating on the principles of quantum mechanics, provide detailed insights into electronic structure, molecular geometry, and conformational stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules due to its balance of computational cost and accuracy. For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized ground-state geometry. materialsciencejournal.orgmdpi.com These calculations would precisely predict bond lengths, bond angles, and dihedral angles. For instance, the presence of a chlorine atom on the phenyl ring and the hydroxyl and nitrile groups would influence the electron distribution and molecular geometry.

Key parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Other quantum chemical descriptors like electronegativity, hardness, and softness can also be calculated to further characterize the molecule's reactivity. mdpi.com

Below is a hypothetical data table of parameters that could be obtained from a DFT study of this compound, based on typical values for similar aromatic compounds.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Total Energy | -1200 a.u. | Ground state energy of the molecule |

Ab Initio Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer benchmark-quality results for molecular properties.

For this compound, ab initio calculations would be valuable for obtaining highly accurate conformational energies. The molecule possesses rotational freedom around the C-C single bonds, leading to various possible conformers. High-level ab initio calculations could precisely determine the relative energies of these conformers, identifying the most stable spatial arrangement of the atoms. These methods are also crucial for studying reaction mechanisms where accurate energy barriers are necessary.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. preprints.org By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and intermolecular interactions of this compound in a simulated environment, such as in a solvent or in a biological system. nih.govfrontiersin.org

An MD simulation would reveal how the molecule explores different conformations by rotating around its flexible bonds. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can adapt to fit into a binding site. The simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules, or interactions with other molecules in the system. These simulations are instrumental in understanding the behavior of molecules in condensed phases. frontiersin.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated using methods like DFT. materialsciencejournal.org The calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, UV-Vis spectra can be predicted by calculating the electronic transition energies, which correspond to the absorption of light. materialsciencejournal.org NMR chemical shifts can also be computed, providing another layer of structural verification.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired properties. Computational methods play a significant role in establishing these relationships. For a class of compounds including this compound, computational SAR studies would involve calculating a variety of molecular descriptors for a series of related molecules and then correlating these descriptors with their measured biological activity or physical properties. researchgate.net

Descriptors can include electronic properties (like HOMO/LUMO energies, partial charges), steric properties (like molecular volume, surface area), and hydrophobic properties (like the partition coefficient, logP). By building a mathematical model that relates these descriptors to activity, it is possible to predict the activity of new, unsynthesized compounds. For instance, one could investigate how changing the substituent on the phenyl ring affects the molecule's reactivity or biological efficacy. This predictive capability is invaluable for prioritizing which molecules to synthesize and test, thereby accelerating the discovery process.

A hypothetical QSAR data table for a series of analogs might look like this:

| Compound | LogP | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

| This compound | 1.8 | -6.5 | -1.2 | 10.5 |

| 3-(4-Chlorophenyl)-3-hydroxypropanenitrile | 1.8 | -6.6 | -1.1 | 9.8 |

| 3-(3-Bromophenyl)-3-hydroxypropanenitrile | 2.1 | -6.4 | -1.3 | 8.2 |

| 3-Phenyl-3-hydroxypropanenitrile | 1.3 | -6.2 | -1.0 | 15.1 |

Analytical Methodologies for Purity, Quantification, and Stereoisomer Analysis of 3 3 Chlorophenyl 3 Hydroxypropanenitrile

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-(3-Chlorophenyl)-3-hydroxypropanenitrile. It allows for the separation, identification, and quantification of the main compound and any potential impurities. A reversed-phase HPLC method is typically suitable for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

For the purity and quantitative analysis of this compound, a C18 column is a common choice. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light.

A typical HPLC method for the purity and quantitative analysis of this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Due to the presence of a chiral center at the carbon atom bearing the hydroxyl and cyano groups, this compound exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is crucial, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including those similar to this compound. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. Both normal-phase and reversed-phase modes can be employed for chiral separations.

A representative chiral HPLC method for determining the enantiomeric excess of this compound is outlined below.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, this compound is not sufficiently volatile for direct GC analysis due to the presence of the polar hydroxyl group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols. In this process, the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ether is significantly more volatile and can be readily analyzed by GC-MS. Mass spectrometry detection provides high sensitivity and structural information, allowing for confident identification based on the fragmentation pattern of the derivatized molecule.

A plausible GC-MS method for the analysis of the silylated derivative of this compound is presented in the following table.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS (trimethylchlorosilane) |

| Reaction Conditions | Heat at 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of a neutral chiral compound like this compound, a modification of the basic CE technique is required. Chiral analysis can be achieved by adding a chiral selector to the background electrolyte (BGE).

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. They form transient inclusion complexes with the enantiomers, leading to differences in their apparent electrophoretic mobilities and thus enabling their separation. The choice of the cyclodextrin (B1172386) and the composition of the BGE are critical for achieving optimal enantioseparation.

A potential Capillary Electrophoresis method for the chiral separation of this compound is described below.

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 cm total length (40 cm effective length), 50 µm ID |

| Background Electrolyte (BGE) | 25 mM Sodium phosphate (B84403) buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |

| Detection | UV detection at 214 nm |

Future Research Directions and Emerging Applications of 3 3 Chlorophenyl 3 Hydroxypropanenitrile in Academic Contexts

Role as a Precursor in Complex Molecule Synthesis

The presence of both a secondary alcohol and a nitrile functional group makes 3-(3-Chlorophenyl)-3-hydroxypropanenitrile a valuable intermediate in organic synthesis. acs.org These functional groups can be reacted selectively or simultaneously to construct a variety of more complex molecular architectures. β-Hydroxy nitriles are recognized as useful intermediates for creating compounds such as 1,3-amino alcohols and α-hydroxy acids. acs.orgchempedia.info

The strategic importance of this compound is highlighted by its potential applications as a starting material for:

Pharmaceuticals and Bioactive Molecules: The 3-chlorophenyl moiety is a common feature in many pharmaceutical agents. nih.govmdpi.com This precursor could be elaborated into novel therapeutic candidates. Specifically, the conversion of β-hydroxy nitriles into β-amino alcohols provides a scaffold found in numerous biologically active compounds. taylorandfrancis.com

Heterocyclic Compounds: The functional groups present are ideal for constructing heterocyclic rings, which are core structures in many drugs and agrochemicals. nih.govnih.gov For example, through a series of transformations including reduction and cyclization, it could serve as a precursor for substituted pyrroles, pyridazines, or other nitrogen-containing heterocycles. nih.govmdpi.comresearchgate.net

Fine Chemicals and Agrochemicals: Cyanohydrins and their derivatives are established building blocks for a wide range of agrochemicals and fine chemicals. taylorandfrancis.com

The following table summarizes potential complex molecules that could be synthesized using this compound as a key precursor.

| Target Molecule Class | Synthetic Transformation | Potential Application |

| 1,3-Amino Alcohols | Reduction of the nitrile group | Pharmaceutical intermediates, chiral ligands |

| β-Hydroxy Carboxylic Acids | Hydrolysis of the nitrile group | Chiral building blocks, drug synthesis |

| α,β-Unsaturated Nitriles | Dehydration of the alcohol group | Michael acceptors, polymer precursors |

| Substituted Pyrrolidines | Reductive amination and cyclization | Bioactive scaffolds, catalysts |

| Fused Heterocycles | Multi-step cyclization strategies | Medicinal chemistry, materials science |

Development of New Synthetic Methodologies Utilizing this compound

Research into the synthesis of this compound itself can drive the development of new synthetic methodologies. The most common methods for preparing β-hydroxy nitriles involve the reaction of epoxides with a cyanide source or the condensation of aldehydes and ketones with acetonitrile (B52724). acs.org

Future research in this area could focus on:

Catalytic Asymmetric Synthesis: The central carbon bearing the hydroxyl group is a stereocenter. Developing enantioselective methods to synthesize (R)- or (S)-3-(3-Chlorophenyl)-3-hydroxypropanenitrile would be of significant academic and industrial interest, providing access to enantiomerically pure downstream products. wikipedia.org

Environmentally Benign Methods: Modern synthetic chemistry emphasizes green and sustainable processes. Research could explore the use of non-toxic reagents and catalysts, such as indium-mediated coupling reactions, to synthesize this compound. oup.com This moves away from the use of highly toxic reagents like mercury or lead systems that have been used for similar transformations. acs.org

Flow Chemistry and Process Optimization: Utilizing continuous flow reactors for the synthesis could offer improved reaction control, higher yields, and enhanced safety, representing a significant methodological advancement over traditional batch processing.

A comparison of synthetic approaches is outlined in the table below.

| Methodology | Description | Advantages | Research Focus |

| Traditional Synthesis | Base-catalyzed condensation of 3-chlorobenzaldehyde (B42229) with acetonitrile anion (e.g., using n-butyllithium). acs.org | Well-established procedure. | Improving yields and reducing hazardous reagents. |

| Catalytic Approaches | Use of transition metal or organocatalysts for the cyanation of carbonyls or opening of epoxides. taylorandfrancis.com | Higher efficiency, potential for stereoselectivity. | Discovery of novel, reusable, and low-cost catalysts. |

| Indium-Mediated Coupling | Reaction of carbonyl compounds with bromoacetonitrile (B46782) and indium metal. oup.com | High chemoselectivity, milder conditions. | Expanding substrate scope and understanding reaction mechanisms. |

| Biocatalysis | Use of enzymes to catalyze the formation of the cyanohydrin with high enantioselectivity. wikipedia.org | Excellent stereocontrol, green reaction conditions. | Enzyme discovery and engineering for industrial scalability. |

Exploration of Novel Chemical Transformations

The dual functionality of this compound allows for a rich variety of chemical transformations, providing a platform for exploring novel reactions and reagents.

Reactions of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding β-ketonitrile, 3-(3-chlorophenyl)-3-oxopropanenitrile. Modern methods, such as ruthenium-catalyzed Oppenauer-type oxidations, offer high selectivity and efficiency for this transformation. cam.ac.uk This ketone product is a valuable precursor for various heterocyclic compounds, including pyrazoles and diazepines. nih.gov

Reactions of the Nitrile Group:

Reduction: The nitrile can be reduced to a primary amine, yielding 3-amino-1-(3-chlorophenyl)propan-1-ol (B1376712). This transformation is fundamental for producing 1,3-amino alcohols. acs.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. savemyexams.com Biocatalytic methods using whole-cell systems like Rhodococcus rhodochrous have been developed for the conversion of hydroxy nitriles to lactones, representing an innovative transformation pathway. acs.org

Reductive Hydrolysis: Recent advancements include nickel-catalyzed reductive hydrolysis, which can convert nitriles directly to primary alcohols in a domino reaction sequence. nih.gov This would transform the starting material into 1-(3-chlorophenyl)propane-1,3-diol.

The following interactive table details some of the key chemical transformations possible for this compound.

| Functional Group | Transformation | Reagents/Catalyst | Resulting Product Class |

| Hydroxyl (-OH) | Oxidation | [Ru(p-cymene)Cl₂]₂, Acetone (B3395972) cam.ac.uk | β-Ketonitrile |

| Nitrile (-CN) | Reduction | H₂, Raney Nickel google.com | Primary Amine (1,3-Amino Alcohol) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ savemyexams.com | Carboxylic Acid (β-Hydroxy Acid) |

| Nitrile (-CN) | Reductive Hydrolysis | Ni-complex, H₂ nih.gov | Primary Alcohol (1,3-Diol) |

| Both | Dehydration & Isomerization | Acid Catalyst | Conjugated Alkenenitrile |

| Both | Biocatalytic Conversion | Nitrilase/Hydratase Enzymes acs.org | Lactone or Hydroxy Amide |

Interdisciplinary Research Prospects

The unique structural features of this compound open avenues for research at the interface of chemistry, biology, and materials science.

Medicinal Chemistry: The 3-chlorophenyl group is a well-established pharmacophore found in a wide range of therapeutic agents, including analgesics and anticonvulsants. nih.govmdpi.comnih.gov The pyrrolidine-2,5-dione scaffold, which can be synthesized from related succinic acids, has shown potent anticonvulsant activity when substituted with a chlorophenyl group. mdpi.com Furthermore, cyanohydrin moieties have been explored as anchoring groups for enzyme inhibitors, such as those targeting viral proteases. acs.org This compound could therefore serve as a foundational scaffold for developing new drugs.

Agrochemicals: Many successful herbicides and pesticides incorporate nitrile and chlorinated aromatic functionalities. The compound could be a valuable starting point for creating new agrochemicals with novel modes of action. taylorandfrancis.com

Materials Science: As a bifunctional monomer, this compound or its derivatives could be used in the synthesis of specialty polymers. The hydroxyl group allows for the formation of polyesters or polyethers, while the nitrile group can undergo polymerization or be modified post-polymerization to introduce other functionalities. taylorandfrancis.com

The table below outlines the potential interdisciplinary applications.

| Field | Rationale | Potential Research Directions |

| Medicinal Chemistry | The 3-chlorophenyl group is a known pharmacophore; the cyanohydrin motif can act as an enzyme inhibitor. mdpi.comacs.org | Synthesis of compound libraries for screening against various biological targets (e.g., kinases, proteases, CNS receptors). |

| Agrochemistry | Nitrile and chlorophenyl groups are common in pesticides and herbicides. taylorandfrancis.com | Development of novel insecticides or herbicides and study of their structure-activity relationships. |

| Materials Science | Bifunctional nature allows for use as a monomer in step-growth or chain-growth polymerization. | Synthesis of novel polyesters, polyamides, or functional polymers with unique thermal and optical properties. |

| Catalysis | Chiral derivatives can serve as ligands for asymmetric metal catalysis. | Synthesis of enantiopure forms and evaluation of their performance as ligands in catalytic reactions. |

Q & A

Basic: What are the critical safety protocols for handling 3-(3-Chlorophenyl)-3-hydroxypropanenitrile in laboratory settings?

Methodological Answer:

Based on analogous chlorophenyl compounds (e.g., 3-chlorophenol, 3-chloropropionic acid), prioritize the following:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to minimize inhalation risks, as chlorinated aromatic compounds often exhibit acute toxicity (Category 4 for inhalation/dermal/oral exposure) .

- Spill Management: Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste .

- Storage: Store in airtight containers away from oxidizers or moisture to prevent decomposition .

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

While direct synthesis data is limited, analogous nitrile syntheses (e.g., 3-(3-chlorophenyl)propionitrile derivatives) suggest:

- Precursor Selection: Start with 3-chlorophenylacetonitrile and employ hydroxylation via controlled oxidation (e.g., using m-CPBA or enzymatic catalysis) .

- Reaction Monitoring: Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature to minimize byproducts (e.g., over-oxidation to ketones) .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .

Advanced: How to resolve contradictions in toxicity data for chlorophenyl derivatives like this compound?

Methodological Answer:

Conflicting toxicity profiles (e.g., skin corrosion in 3-chloropropionic acid vs. incomplete data for 3-chlorophenanthrene ) require:

- Tiered Testing:

- In vitro assays: Use zebrafish embryos (FET test) or human keratinocyte cells (HaCaT) for acute toxicity screening .

- In silico modeling: Apply QSAR tools to predict LD50 and bioaccumulation potential, cross-referencing with databases like EPA DSSTox .

- Metabolite Analysis: Identify degradation products (e.g., chlorinated phenols) via LC-MS to assess chronic toxicity pathways .

Advanced: What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

For SAR studies:

- Functional Group Modification: Synthesize analogs (e.g., replacing the hydroxyl group with methoxy or fluorine) and compare bioactivity using enzyme inhibition assays (e.g., PARP1 inhibition IC50 measurements) .

- Crystallography: Resolve X-ray structures to correlate spatial arrangement (e.g., dihedral angles of the chlorophenyl ring) with reactivity .

- Computational Docking: Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina to identify key binding motifs .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H] at m/z ~196.03) and fragmentation patterns .

Advanced: How can researchers assess the environmental persistence of this compound?

Methodological Answer:

Despite limited ecotoxicology data , employ:

- Biodegradation Studies: Incubate with soil microbiota and measure half-life via GC-MS, comparing to EPA guidelines for chlorinated organics .

- Photolysis Experiments: Expose to UV light (λ = 254 nm) and monitor degradation products (e.g., chlorophenols) using LC-TOF .

- Bioaccumulation Factor (BAF): Calculate log P (estimated ~2.1 via ChemAxon) to predict lipid solubility and trophic magnification risks .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .

- Inert Atmosphere: Seal under argon or nitrogen to inhibit oxidation .

Advanced: How to design a mechanistic study for the hydroxylation step in this compound synthesis?

Methodological Answer:

- Isotope Labeling: Use O-labeled oxidants (e.g., H_2$$^{18}O) to trace hydroxyl group origin via MS .

- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

- Intermediate Trapping: Add radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient species for NMR analysis .

Basic: What regulatory guidelines apply to the use of this compound in academic research?

Methodological Answer:

- CLP Compliance: Follow EU Regulation (EC) No. 1272/2008 for hazard labeling (e.g., GHS05 for skin corrosion) .

- Waste Disposal: Classify as halogenated organic waste (EPA Code D003) and incinerate at >1200°C .

- Documentation: Maintain Safety Data Sheets (SDS) under REACH Annex II for audit compliance .

Advanced: How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- MetaPath Predictions: Use software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation, glucuronidation) .

- Docking Simulations: Map interactions with hepatic enzymes (e.g., CYP3A4) to identify potential toxic metabolites .

- Machine Learning: Train models on PubChem bioassay data to forecast endocrine disruption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.